molecular formula C11H14Cl2N2S B3006713 [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride CAS No. 2044838-29-9

[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride

Cat. No. B3006713
CAS RN: 2044838-29-9
M. Wt: 277.21
InChI Key: RVOMTOKXLQIYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their biological activities. For instance, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines with dopaminergic properties is described, highlighting the importance of the N-alkyl substituent and the saturation level of the six-membered ring for DA agonist activity . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route indicates a method that could potentially be adapted for the synthesis of the compound of interest . These methods provide a foundation for understanding the synthetic routes that could be employed for "[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological function. The Density Functional Theory (DFT) calculations are often used to optimize the structure and predict vibrational spectra, as seen in the study of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone . This approach could be applied to the compound of interest to understand its molecular geometry, bonding features, and electronic properties.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the docking studies of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone suggest how substitutions on the thiazole ring can affect the molecule's reactivity and interaction with biological targets . This information can be extrapolated to predict the reactivity of "[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are essential for their practical application. The characterization techniques like FT-IR, DSC, NMR, and mass spectrometry are commonly used to determine these properties . Additionally, the study of molecular docking and quantum chemical calculations provides insights into the electronic properties and potential biological interactions of thiazole compounds . These methods can be applied to "[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride" to predict its behavior in biological systems.

Scientific Research Applications

Synthesis and Characterization

  • Research on compounds structurally related to 4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride focuses on their synthesis and structural analysis. For example, a study by Youans et al. (2014) synthesized a related compound through a 1,3-dipolar cycloaddition reaction, characterized by NMR spectroscopy and Elemental Analysis.

Antimicrobial and Antifungal Activity

  • Compounds with a thiazole moiety, like 4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride, have been explored for their antimicrobial properties. Abdelhamid et al. (2010) synthesized derivatives with antimicrobial efficacy, and Shelke et al. (2014) developed novel thiazole derivatives with moderate to good antimicrobial and antifungal activity.

Anticancer Potential

  • Some thiazole derivatives have shown promise in anticancer research. For instance, Gomha et al. (2014) evaluated novel thiadiazoles and thiazoles for their anticancer activity, finding concentration-dependent inhibitory effects on breast carcinoma cell lines.

Molecular Docking and Quantum Chemical Calculations

  • The biological activity of thiazole derivatives has also been investigated through molecular docking and quantum chemical calculations. Viji et al. (2020) analyzed a thiazole compound for antimicrobial activity and potential biological functions.

Photo-degradation Analysis

  • The photo-degradation behavior of thiazole-containing compounds has been studied for pharmaceutical applications. Wu et al. (2007) analyzed the degradation of a thiazole compound under light exposure, providing insights into its stability.

Ligand Synthesis for Metal Complexes

  • Thiazole derivatives have been utilized in synthesizing ligands for metal complexes. Menzel et al. (2010) reported the synthesis of novel ligands combining thiazole with azaheterocycles, showcasing their potential in forming metal complexes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;;/h2-5,7H,6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOMTOKXLQIYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2044838-29-9
Record name [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.